18-Bromo-6,9-octadecadiene
Description
Significance of Aliphatic Chains with Terminal Halogenation and Internal Unsaturation in Synthetic Chemistry
The presence of a terminal halogen, specifically bromine, on a long aliphatic chain introduces a reactive electrophilic site. This allows for a wide range of nucleophilic substitution and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org The internal unsaturation, in the form of one or more double bonds, offers sites for various addition reactions, cycloadditions, and metathesis, among others. scielo.br The presence of two double bonds, as in a diene, further expands the synthetic possibilities, allowing for the construction of cyclic and polycyclic systems. scielo.brwikipedia.org The spatial separation of these functional groups along a long carbon chain also allows for the synthesis of molecules with distinct domains, a feature that is particularly important in materials science and medicinal chemistry.
Overview of Strategic Importance in Functionalized Hydrocarbon Synthesis
The strategic importance of molecules like 18-Bromo-6,9-octadecadiene (B2837130) lies in their ability to act as versatile intermediates. For instance, its synonym, Linoleyl Bromide, is a known intermediate in the synthesis of lipid nanoparticles. targetmol.com These nanoparticles are crucial for the delivery of RNA-based therapeutics. nih.gov The synthesis of such delivery vehicles often requires the precise assembly of lipidic molecules with specific head groups and tail architectures. The bromo-diene structure allows for the attachment of a desired head group via the terminal bromide, while the diene tail can influence the packing and fluidity of the resulting lipid bilayer.
A general synthesis for Linoleyl Bromide involves the reaction of linoleyl methane (B114726) sulfonate with magnesium bromide etherate in anhydrous ether. patsnap.comresearchgate.net This method provides a reliable route to this important synthetic intermediate.
Historical Context of Long-Chain Dienes and Bromoalkenes in Chemical Transformations
The utility of dienes in organic synthesis was fundamentally established with the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928. wikipedia.org This reaction, which forms a six-membered ring from a conjugated diene and a dienophile, revolutionized the construction of cyclic and polycyclic compounds and earned its discoverers the Nobel Prize in Chemistry in 1950. wikipedia.org While early work focused on simpler dienes, the principles have been extended to more complex long-chain dienes, enabling the synthesis of intricate natural products. scielo.brmdpi.com
The development of polymer chemistry, particularly from the early 19th century with experiments on natural polymers to the advent of synthetic polymers, has also highlighted the importance of long-chain functionalized monomers. numberanalytics.comroyalsoc.org.au The ability to polymerize or modify long-chain dienes has been a cornerstone of this field. For instance, the numbers in the names of polymers like nylon-6 and nylon-66 refer to the number of carbon atoms in their monomer units, underscoring the importance of defined chain lengths in polymer synthesis. doubtnut.com The introduction of terminal halogens, such as in ω-haloalkenes, provided a means to initiate or terminate polymerization reactions, as well as to create functional end-groups on polymers, a concept that remains critical in modern polymer science. acs.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
18-bromooctadeca-6,9-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPUFDSMGABKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311663 | |
| Record name | 18-Bromo-6,9-octadecadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-60-7 | |
| Record name | 18-Bromo-6,9-octadecadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Bromo-6,9-octadecadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 18 Bromo 6,9 Octadecadiene and Analogous Systems
Stereoselective Approaches to (Z,Z)-18-Bromo-6,9-octadecadiene and Related Dienyl Bromides
Achieving the correct stereochemistry of the double bonds is paramount in the synthesis of unsaturated long-chain compounds. The (Z,Z) configuration of the 6,9-diene moiety requires precise control over the synthetic route.
Convergent and Divergent Synthetic Strategies
Synthetic strategies can be broadly categorized as linear, convergent, or divergent. For a complex molecule like 18-bromo-6,9-octadecadiene (B2837130), convergent and divergent approaches offer significant advantages in efficiency and the ability to generate analogues.
A convergent synthesis involves preparing different fragments of the molecule separately and then coupling them together near the end of the synthesis. For this compound, this could involve:
Fragment A: A C1-C10 hydrocarbon chain containing the (Z,Z)-6,9-diene moiety.
A divergent synthesis begins with a common core structure that is subsequently elaborated into a variety of different molecules. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. Starting from a precursor containing the (Z,Z)-6,9-diene system, one could introduce a terminal bromide, but also other halides or functional groups in parallel syntheses to produce a range of analogous systems.
Precision Control of Olefin Geometry in Diene Systems
Several methods have been developed to control the geometry of double bonds in diene systems. The synthesis of (Z,Z) or cis,cis isomers requires stereoselective reactions that favor the formation of the Z-alkene.
Key methodologies include:
Wittig Reaction: The Wittig reaction, involving the reaction of a phosphonium ylide with an aldehyde, is a classic method for alkene synthesis. To favor the formation of Z-alkenes, specific conditions such as the use of unstabilized ylides and salt-free conditions are typically employed.
Alkyne Reduction: The partial reduction of a di-yne precursor using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) selectively produces (Z,Z)-dienes. This method is highly effective for creating cis-configured double bonds.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Stille couplings, can join vinyl fragments while retaining their original stereochemistry. By using stereochemically pure (Z)-vinyl halides and (Z)-vinyl boronic esters or stannanes, the (Z,Z)-diene can be constructed with high fidelity.
Olefin Metathesis: Z-selective cross-metathesis reactions, often employing molybdenum- or ruthenium-based catalysts, have emerged as powerful tools for the stereoselective synthesis of dienes.
Halogenation Reactions for Terminal Bromide Introduction in Long-Chain Alkenes
The introduction of a bromine atom at the terminus of a long hydrocarbon chain requires methods that are both regioselective and compatible with existing functional groups, such as the diene moiety.
Selective Bromination Techniques
Direct bromination of an unactivated C-H bond at the terminal position is challenging. Therefore, functional group transformations are the preferred methods for introducing the terminal bromide.
From Terminal Alcohols: The most common and reliable method involves the conversion of a primary alcohol to a good leaving group, followed by nucleophilic substitution with a bromide ion. The alcohol is often converted to a mesylate or tosylate, which is then displaced by a bromide source like sodium bromide (NaBr) or magnesium bromide (MgBr₂). nih.govresearchgate.netresearchgate.net This two-step process is highly efficient and avoids the harsh conditions and side reactions associated with using hydrobromic acid. youtube.com Phosphorus tribromide (PBr₃) is another effective reagent for converting primary alcohols to alkyl bromides via an SN2 mechanism, which avoids carbocation rearrangements. youtube.com
Anti-Markovnikov Hydrobromination: If the precursor is a terminal alkene (e.g., 1,17-octadecadiene), anti-Markovnikov hydrobromination can be achieved. This reaction, typically initiated by peroxides or light, adds HBr across the double bond in a way that places the bromine atom on the less substituted carbon, yielding the terminal bromide.
Synthesis of Long-Chain Alkenyl Bromides from Precursors
The choice of precursor is critical for the successful synthesis of the target molecule. Long-chain alcohols are often the most accessible and versatile starting materials.
A particularly effective method for preparing unsaturated long-chain alkyl bromides involves the reaction of methanesulfonates (mesylates) with anhydrous magnesium bromide in ether. nih.govresearchgate.netresearchgate.net This technique has been shown to produce alkenyl bromides in quantitative yields without causing cis-trans isomerization of the double bonds, preserving the required (Z,Z) stereochemistry of the diene system. nih.govresearchgate.netresearchgate.net
| Precursor Functional Group | Reagent(s) | Product | Key Advantages |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | 1. MsCl, Pyridine 2. MgBr₂ in Ether | Alkyl Bromide (-CH₂Br) | High yield, no double bond isomerization. nih.govresearchgate.netresearchgate.net |
| Primary Alcohol (-CH₂OH) | PBr₃ | Alkyl Bromide (-CH₂Br) | SN2 mechanism, avoids rearrangements. youtube.com |
| Terminal Alkene (-CH=CH₂) | HBr, Peroxides (ROOR) | Alkyl Bromide (-CH₂CH₂Br) | Anti-Markovnikov selectivity for terminal bromination. |
Construction of 1,4-Diene Moieties within Long-Chain Hydrocarbons
The skipped diene, or 1,4-diene, is a common structural motif in polyunsaturated fatty acids and requires specific synthetic methods for its construction. Unlike conjugated 1,3-dienes, the non-conjugated nature of the 1,4-diene system means that its synthesis typically relies on coupling reactions that form a new carbon-carbon single bond between two alkene-containing fragments.
Modern catalytic methods have greatly advanced the ability to construct these systems with high regio- and stereoselectivity.
Key methodologies include:
Nickel-Catalyzed Cross-Coupling: Nickel catalysts can effectively couple allylic alcohols with alkenyl boronates to provide 1,4-dienes with high regio- and stereoselectivity. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the coupling of allyl acetates with vinyl siloxanes or potassium vinyltrifluoroborates, provide reliable routes to 1,4-dienes. organic-chemistry.org
Titanocene(II)-Promoted Coupling: The cross-coupling between (Z)-alkenyl methyl sulfones and terminal allenes, promoted by titanocene(II), can produce 1,4-dienes regioselectively. nih.gov
Copper-Catalyzed Allylic Substitution: The reaction of allylic acetates with Grignard reagents, like vinyl magnesium chloride, in the presence of a copper catalyst (e.g., LiCuBr₂) can stereoselectively form 1,4-dienes. researchgate.net
| Catalyst System | Coupling Partners | Product | Reference |
|---|---|---|---|
| Nickel Catalyst | Allylic Alcohol + Alkenyl Boronate | 1,4-Diene | organic-chemistry.org |
| Palladium Catalyst | Allyl Acetate + Vinyl Siloxane | 1,4-Diene | organic-chemistry.org |
| Titanocene(II) | (Z)-Alkenyl Methyl Sulfone + Terminal Allene | 1,4-Diene | nih.gov |
| LiCuBr₂ | Allylic Acetate + Vinyl Magnesium Chloride | 1,4-Diene | researchgate.net |
Cross-Coupling Reactions for Diene Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. For the synthesis of dienes, particularly conjugated dienes, palladium-catalyzed reactions are of paramount importance. These methods allow for the stereoselective construction of the diene moiety from readily available precursors. organic-chemistry.org
Key palladium-catalyzed cross-coupling reactions for diene synthesis include:
Heck Reaction: This reaction involves the coupling of an unsaturated halide (like a vinyl bromide) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org It is a versatile method for creating substituted alkenes and can be applied to form diene systems. organic-chemistry.org
Suzuki Coupling: This reaction couples an organoboron compound (e.g., a vinyl boronic acid) with an organohalide. It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govorganic-chemistry.org The palladium-catalyzed cross-coupling of potassium alkenyltrifluoroborates with alkenyl bromides provides a stereoselective route to conjugated dienes. organic-chemistry.org
Stille Coupling: This reaction utilizes organotin compounds to couple with organohalides. It is a powerful tool for creating complex molecules, including dienes.
Three-Component Coupling: Advanced strategies can combine fundamental reactions. For instance, the Suzuki and Heck reactions can be merged in an intermolecular fashion to achieve the difunctionalization of 1,3-dienes, using vinyl triflates and boronic acids as coupling partners. nih.gov This approach relies on the formation of stabilized cationic π-allyl-Pd intermediates to control the reaction outcome. nih.gov
The stereoselectivity of these reactions is a critical aspect. For example, the palladium-catalyzed cross-coupling of 2-bromo-1,3-dienes can proceed with a clean inversion of configuration at the carbon-bromine bond, leading to the formation of conjugated Z,E dienes with high stereoselectivity (≥97-98%). semanticscholar.org
| Reaction Name | Coupling Partners | Catalyst System (Example) | Key Features |
| Heck Olefination | Vinyl Bromide + Alkene | [Pd(η3-C3H5)Cl]2/Tedicyp | Forms a broad range of 1,3-dienes from functionalized and non-functionalized alkenes. organic-chemistry.org |
| Suzuki Coupling | Alkenyltrifluoroborate + Alkenyl Bromide | Palladium Catalyst | Stereoselective synthesis, tolerates various functional groups. organic-chemistry.org |
| Oxidative Cross-Coupling | Vinyl Boronic Acid + Diazo Compound | Palladium Catalyst | Involves a migratory insertion of a palladium carbene intermediate. organic-chemistry.org |
| Stereoinversive Coupling | 2-Bromo-1,3-diene + Organometallic Reagent | Cl2Pd(DPEphos) | Proceeds with clean stereoinversion of the Br-bearing C=C bond. semanticscholar.org |
Metathesis Reactions in Diene Synthesis, including Ring-Closing Metathesis
Olefin metathesis is a powerful reaction that involves the cutting and reorganizing of carbon-carbon double bonds, typically catalyzed by ruthenium, molybdenum, or tungsten complexes. organic-chemistry.orgresearchgate.net This methodology is particularly effective for synthesizing complex cyclic and acyclic dienes.
Enyne Metathesis: This reaction variant couples an alkene with an alkyne to form a 1,3-diene. researchgate.netnih.gov Cross-enyne metathesis using a second-generation ruthenium carbene complex with a heterocyclic carbene ligand has been shown to effectively synthesize various 1,3-dienes from alkynes and ethylene gas. organic-chemistry.org This method is applicable to a range of alkynes with different functional groups. organic-chemistry.org
Ring-Closing Metathesis (RCM): RCM is a widely used strategy for the synthesis of unsaturated rings, ranging from 5- to 30-membered cycles. organic-chemistry.org The reaction involves the intramolecular metathesis of a diene, which cyclizes to form a cycloalkene and releases a small volatile alkene like ethylene. drughunter.com RCM has proven invaluable in the synthesis of macrocyclic compounds, which are important in drug discovery. drughunter.comnih.gov For bromo-diene systems, a strategy has been developed where alkynes are protected by bromination to form vicinal dibromoalkenes. These precursors then undergo selective ene-ene ring-closing metathesis, and subsequent deprotection yields macrocyclic enynes. acs.orgresearchgate.net
The choice of catalyst is crucial for controlling the efficiency and stereoselectivity of metathesis reactions. Second-generation Grubbs catalysts are known for their high activity and functional group tolerance. organic-chemistry.org
| Metathesis Type | Substrate(s) | Catalyst (Example) | Product Type | Key Features |
| Cross-Enyne Metathesis | Alkyne + Ethylene | Ruthenium NHC Carbene Complex | 1,3-Diene | Improved method that does not require a heteroatom at the propargylic position. organic-chemistry.org |
| Ring-Closing Metathesis (RCM) | Acyclic Diene | Grubbs or Hoveyda-Grubbs Catalysts | Cyclic Alkene | Widely used for 5- to 30-membered rings; driving force is the removal of volatile ethene. organic-chemistry.org |
| RCM with Protected Alkynes | Acyclic vic-(E)-dibromotriene | Ruthenium Catalyst | Macrocyclic (E)-dibromodiene | Blocks undesired ene-yne cyclization pathways; followed by deprotection to yield macrocyclic enynes. acs.orgresearchgate.net |
| Kinetically E-Selective RCM | Acyclic Diene | Molybdenum-based catalyst (Mo-1) | E-Macrocyclic Alkene | Achieves high E:Z selectivity (91:9 to >98:2) for 12- to 21-membered rings. nih.gov |
Green Chemistry Principles in the Synthesis of Bromo-Dienes
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uni-saarland.de These principles are increasingly applied to the synthesis of organic compounds to enhance safety and environmental sustainability. researchgate.net
For the synthesis of bromo-dienes, several green chemistry principles are particularly relevant:
Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Avoiding the use of highly toxic reagents. For instance, traditional bromination often uses hazardous liquid bromine. Greener alternatives generate bromine in situ from safer sources. tandfonline.com One such method uses sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic medium. tandfonline.com Another approach employs sodium bromide and sodium perborate. gctlc.org
Use of Catalytic Reagents: Utilizing catalysts in small amounts is preferable to stoichiometric reagents, as it minimizes waste. tandfonline.com
Use of Safer Solvents: Employing benign solvents, with water being an ideal choice. tandfonline.com
Catalytic Systems for Sustainable Production
The development of efficient and selective catalysts is a cornerstone of sustainable chemical production. In diene synthesis, a variety of metal-based catalysts are employed to promote reactions under mild conditions, reduce waste, and improve atom economy.
Palladium Catalysts: As discussed in the context of cross-coupling, palladium systems are highly efficient for C-C bond formation. Modern Pd(II)-catalyzed methods enable the direct synthesis of 1,3-dienes from abundant aliphatic acids through sequential dehydrogenation, producing only water as a byproduct. nih.gov
Ruthenium Catalysts: These are the catalysts of choice for most olefin metathesis reactions due to their remarkable functional group tolerance and stability. organic-chemistry.org
Copper Catalysts: Copper-based systems can be used for the stereoconvergent dienylation of alkyl bromides with 1,3-dienes, producing alkylated E,E-dienes with excellent stereoselectivity. nih.gov
Lanthanide Catalysts: Neodymium-based Ziegler-Natta type catalysts have shown high activity and stereospecificity for the polymerization of dienes. rsc.org
Zirconocene Catalysts: Homogeneous single-site metallocene catalysts, including zirconocenes, have revolutionized the industrial production of polyolefins and polydiolefins. mdpi.com
The goal is to develop catalytic systems that are not only active and selective but also derived from abundant, non-toxic metals and are recyclable.
| Catalyst Metal | Reaction Type | Key Advantage for Sustainability |
| Palladium (Pd) | Cross-Coupling, Dehydrogenation | High efficiency and selectivity; enables synthesis from abundant starting materials like aliphatic acids. nih.gov |
| Ruthenium (Ru) | Olefin Metathesis | High functional group tolerance, enabling complex syntheses with less need for protecting groups. organic-chemistry.org |
| Copper (Cu) | Dienylation | Uses a more abundant and less toxic metal compared to palladium or ruthenium. nih.gov |
| Neodymium (Nd) | Diene Polymerization | High stereospecificity and catalytic performance. rsc.org |
| Zirconium (Zr) | Diene Polymerization | Homogeneous single-site catalysts allow for precise control over polymer properties. mdpi.com |
Aqueous Media Approaches in Organochalcogen Chemistry
The use of water as a reaction medium is a key goal of green chemistry, as it is non-toxic, non-flammable, and readily available. While many organic reactions are traditionally performed in organic solvents, there is a growing body of research into conducting these transformations in aqueous media. dntb.gov.ua
Organochalcogen compounds, which contain elements like sulfur, selenium, or tellurium, are valuable intermediates in organic synthesis. researchgate.net Developing methods to prepare these compounds in water aligns with green chemistry principles. An electrochemical method has been developed for the preparation of telluride, selenide, and sulfide ions in an aqueous sodium hydroxide (NaOH) solution. rsc.org These ions can then be reacted with halogenated compounds to produce organochalcogenides in good yields. rsc.org
This approach offers several advantages:
It avoids the use of volatile and often toxic organic solvents.
Electrochemical methods can be highly efficient and controllable.
The use of an aqueous base like NaOH is a relatively benign and inexpensive setup.
While this example focuses on organochalcogenides, the underlying principle of using aqueous media for the synthesis of reactive intermediates from halogenated precursors is a valuable green strategy that can inspire more sustainable routes for producing a wide range of compounds, including bromo-diene derivatives.
Elucidation of Reactivity Profiles and Reaction Mechanisms of 18 Bromo 6,9 Octadecadiene and Bromo Dienyl Systems
Oxidative Transformations of Bromoalkenes
The presence of double bonds and a bromine atom on the alkene in molecules like 18-bromo-6,9-octadecadiene (B2837130) makes them susceptible to various oxidative transformations. These reactions can lead to the formation of valuable functional groups and are often mediated by specialized reagents.
Hypervalent Iodine-Catalyzed Oxidative Hydrolysis
An operationally simple and effective method for the synthesis of dialkyl α-bromoketones from bromoalkenes is through hypervalent iodine-catalyzed oxidative hydrolysis. digitellinc.comnih.govresearchgate.net This catalytic process is a metal-free alternative to other oxidative methodologies that often rely on toxic and expensive metals. digitellinc.comresearchgate.net Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (HTIB), are known for their robustness, low toxicity, and versatility in a range of oxidative transformations. digitellinc.comnih.gov
The reaction typically involves the use of a hypervalent iodine(III) catalyst, which is generated in situ from a catalytic amount of an iodoarene precursor and a stoichiometric co-oxidant like m-chloroperbenzoic acid (mCPBA). soton.ac.uk The proposed catalytic cycle begins with the activation of the hypervalent iodine catalyst. The bromoalkene substrate then associates with the activated iodine species, followed by the attack of water or another nucleophile. digitellinc.com A subsequent SN2 attack by the bromide anion, with the liberation of iodobenzene, yields the final α-bromoketone product. digitellinc.com The co-oxidant then regenerates the active hypervalent iodine catalyst, completing the cycle. digitellinc.com This method is tolerant of both symmetrical and unsymmetrical dialkyl bromoalkenes, providing access to highly sought-after α-bromoketone synthons. digitellinc.comresearchgate.net
Table 1: Hypervalent Iodine-Catalyzed Oxidative Hydrolysis of a Model Bromoalkene
| Entry | Hypervalent Iodine Source | Additive | Oxidant | Yield of α-bromoketone (%) | Yield of Ritter-type Side Product (%) |
| 1 | HTIB (0.2 equiv) | TsOH·H₂O (0.2 equiv) | m-CPBA (1.2 equiv) | 60 | 15 |
| 2 | 2-I-PhCO₂H (0.2 equiv) | TsOH·H₂O (0.2 equiv) | m-CPBA (1.2 equiv) | 41 | 22 |
| 3 | PhI(OAc)₂ (0.2 equiv) | TsOH·H₂O (0.2 equiv) | m-CPBA (1.2 equiv) | 55 | 18 |
Data adapted from studies on analogous dialkyl bromoalkenes. researchgate.net
Mechanistic Pathways of Bromine Transposition and Ritter-Type Side Product Formation
During the hypervalent iodine-catalyzed oxidative hydrolysis of bromoalkenes, the formation of side products can occur through alternative reaction pathways. digitellinc.comnih.govresearchgate.net One notable side reaction is the formation of Ritter-type amidation products, particularly when the reaction is conducted in a nitrile solvent like acetonitrile (MeCN). digitellinc.comresearchgate.net
The proposed mechanism for the formation of these Ritter-type products involves the elimination of an α-proton on the side chain of the bromoalkene, leading to an iodonium intermediate. researchgate.net The expulsion of iodobenzene from this intermediate generates an allylic carbocation. researchgate.netresearchgate.net This carbocation is then trapped by the nitrile solvent in the presence of water, resulting in a regioisomeric mixture of Ritter-type amidation side products. researchgate.net
The competition between the desired oxidative hydrolysis pathway and the Ritter-type side reaction is influenced by the substrate structure and reaction conditions. Understanding these mechanistic pathways is crucial for optimizing the selective synthesis of the desired α-bromoketone products. researchgate.net
Transition Metal-Catalyzed Reactions Involving Dienes and Bromine-Bearing Dienes
The diene and vinyl bromide moieties in this compound are amenable to a variety of transition metal-catalyzed reactions, which are powerful tools for the construction of complex molecular architectures.
Palladium-Catalyzed Heteroannulation Reactions
Palladium-catalyzed heteroannulation reactions of 1,3-dienes with ambiphilic organo(pseudo)halides provide direct access to a wide range of useful heterocyclic scaffolds. nih.gov This methodology has been successfully applied to the heteroannulation of both cyclic and acyclic 1,3-dienes with coupling partners such as 2-iodo-phenols and -anilines. nih.gov More recently, the scope has been expanded to include bromoanilines, which are bench-stable and relatively inexpensive starting materials. digitellinc.com
The catalytic cycle for these reactions typically involves a Pd(0) species. The first enantioselective variant of a Pd(0)-catalyzed heteroannulation was achieved using a BINOL-derived phosphoramidite ligand, which proved key to obtaining high enantioselectivity in the reaction between 1,3-dienes and 2-iodoanilines to form optically active indolines. nih.govnih.gov This approach offers an efficient route to chiral heterocycles from readily available starting materials. nih.gov
Reactivity in Difunctionalization and Silylation
The difunctionalization of dienes is a powerful strategy for the simultaneous introduction of two new functional groups. nih.gov Transition metal-catalyzed carbosilylation of 1,3-dienes, for instance, allows for the incorporation of both a carbon and a silyl group across the diene system. researchgate.net Nickel-catalyzed regiodivergent carbosilylation of 1,3-dienes with aldehydes and silylboranes has been shown to achieve high site-selectivity. researchgate.net
Furthermore, a highly regioselective and stereoselective difunctionalization of 1,3-dienes with amines and disilanes can be achieved using a one-step Pd/Cu/O₂ system, affording allylic silanes containing an allylic amine moiety. researchgate.net These reactions provide a versatile pathway for the synthesis of complex organosilicon compounds. researchgate.net
Scope and Limitations of Ring-Closing Metathesis of Vinyl Bromides
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. organic-chemistry.org The application of RCM to dienes containing a vinyl bromide, such as a precursor derived from this compound, can lead to the formation of bromo-substituted cyclic olefins.
Studies utilizing a Grubbs II catalyst have shown that the RCM of monobrominated dienes proceeds in moderate to good yields to form seven-membered carbocyclic and heterocyclic bromoolefins. soton.ac.uk However, the formation of five-, six-, or eight-membered rings via this method was generally unsuccessful, with some exceptions. soton.ac.uk
A significant limitation of this reaction is the potential for vinylic halide exchange (Br → Cl) as a side reaction under the RCM conditions. soton.ac.uk Additionally, cross-metathesis (CM) reactions involving vinyl bromides can be challenging, with CM of 1,2-dibromoethene affording low yields of the desired product due to significant halide exchange with the catalyst. figshare.comacs.org The success of RCM with vinyl bromides is therefore highly dependent on the ring size being formed and the specific reaction conditions employed.
Table 2: Ring-Closing Metathesis of Representative Monobrominated Dienes
| Substrate | Ring Size Formed | Catalyst | Yield (%) |
| Diethyl 2-allyl-2-(3-bromobut-3-en-1-yl)malonate | 6 | Grubbs II | 35 |
| N-Allyl-N-(3-bromobut-3-en-1-yl)-4-methylbenzenesulfonamide | 6 | Grubbs II | 0 |
| Diethyl 2-allyl-2-(4-bromopent-4-en-1-yl)malonate | 7 | Grubbs II | 80 |
| N-Allyl-N-(4-bromopent-4-en-1-yl)-4-methylbenzenesulfonamide | 7 | Grubbs II | 63 |
| Diethyl 2-allyl-2-(5-bromohex-5-en-1-yl)malonate | 8 | Grubbs II | 0 |
Data adapted from Ajavakom et al. (2022). soton.ac.uk
Electrophilic and Radical Additions to Diene Systems
Electrophilic addition reactions to dienes are a cornerstone of alkene chemistry. In the case of this compound, the diene is non-conjugated, meaning the double bonds are separated by more than one single bond. This structural feature dictates that the double bonds will generally react independently, similar to isolated alkenes. However, the principles of electrophilic addition, including the formation of carbocation intermediates and the potential for rearrangements, remain central to understanding its reactivity.
Bromochlorination of Conjugated Dienes
While this compound is a non-conjugated diene, the study of bromochlorination in conjugated dienes provides a valuable framework for understanding electrophilic additions. In conjugated systems, electrophilic attack leads to the formation of a resonance-stabilized allylic carbocation, which can be attacked by a nucleophile at two different positions, resulting in 1,2- and 1,4-addition products. pressbooks.publibretexts.orglibretexts.org The reaction is typically initiated by an electrophilic bromine source.
Recent advancements have led to the development of novel methods for the bromochlorination of unsaturated systems. nih.govacs.org One such strategy utilizes thionyl chloride as a latent source of chloride in the presence of a Lewis base catalyst. nih.govacs.org This approach allows for highly regio- and diastereoselective interhalogenation. nih.govacs.org
The general mechanism for the electrophilic addition of bromine chloride to a conjugated diene can be conceptualized as follows:
Polarization of the Br-Cl bond, making bromine the electrophilic center.
Electrophilic attack of Br+ on one of the double bonds to form a resonance-stabilized allylic carbocation.
Nucleophilic attack by the chloride ion (Cl-) on one of the carbons bearing a partial positive charge in the resonance hybrid.
| Reactant | Reagents | 1,2-Addition Product | 1,4-Addition Product |
|---|---|---|---|
| 1,3-Butadiene | BrCl | 3-Bromo-4-chloro-1-butene | 1-Bromo-4-chloro-2-butene |
Stereochemical Outcomes in Addition Reactions
The stereochemistry of electrophilic additions to dienes is largely dictated by the nature of the intermediate species. When the reaction proceeds through a planar carbocation intermediate, the subsequent nucleophilic attack can occur from either face of the plane with equal probability, leading to the formation of a racemic mixture of enantiomers if a new stereocenter is formed. chemistrysteps.com
In the case of bromination, the reaction can proceed through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack occurs via an anti-addition pathway, leading to the formation of trans products. However, in conjugated systems, the stability of the allylic carbocation can lead to a competition between the cyclic bromonium ion pathway and a pathway involving a more open carbocation, which can result in a mixture of syn and anti addition products.
Nucleophilic Substitution and Elimination Pathways of Terminal Bromides in Long-Chain Unsaturated Systems
The terminal primary bromide in this compound is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.
Primary alkyl halides, such as the terminal bromide in this compound, are excellent substrates for SN2 reactions. viu.ca This is due to the relatively unhindered nature of the carbon atom bearing the leaving group, which allows for backside attack by the nucleophile. msu.edu The SN2 mechanism is a one-step process where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. This results in an inversion of stereochemistry at the reaction center.
Strong, unhindered nucleophiles favor the SN2 pathway. Common nucleophiles that lead to substitution products with primary alkyl halides include hydroxides, alkoxides, cyanides, and amines. libretexts.org
Elimination reactions, specifically the E2 mechanism, compete with SN2 reactions. msu.edumasterorganicchemistry.com The E2 reaction is favored by strong, sterically hindered bases. In this single-step process, the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously, leading to the formation of a double bond.
For a primary alkyl halide like this compound, the E2 reaction will lead to the formation of a terminal alkene. The competition between SN2 and E2 is a critical consideration in the synthesis of desired products from long-chain unsaturated halides.
| Reagent | Reaction Condition | Major Pathway | Major Product |
|---|---|---|---|
| NaOH | Low Temperature | SN2 | Alcohol |
| NaOCH2CH3 | Low Temperature | SN2 | Ether |
| KOC(CH3)3 (Potassium tert-butoxide) | Any Temperature | E2 | Alkene |
| Any strong base | High Temperature | E2 | Alkene |
Strategic Applications of 18 Bromo 6,9 Octadecadiene in Complex Molecule Synthesis
Building Block in the Synthesis of Defined Fatty Acid Derivatives
The structure of 18-Bromo-6,9-octadecadiene (B2837130) makes it an ideal starting material for the synthesis of a range of fatty acid derivatives. The terminal bromine atom serves as a reactive handle for the introduction of a carboxylic acid moiety or other functional groups through various organic transformations.
Key Synthetic Transformations:
| Transformation | Reagents and Conditions | Product Type |
| Grignard Carbonation | 1. Mg, THF 2. CO2 3. H3O+ | Carboxylic Acid |
| Cyanide Displacement followed by Hydrolysis | 1. NaCN, DMSO 2. H3O+, Heat | Carboxylic Acid |
| Coupling with Carboxylate Synthons | Palladium or Copper Catalysis | Ester or Acid |
These synthetic routes allow for the preparation of long-chain unsaturated fatty acids with precisely defined double bond geometry, which is crucial for studying their biological activities. The resulting fatty acids can be further elaborated into more complex lipids, such as phospholipids, sphingolipids, and triglycerides, for research in areas like membrane biology and lipid signaling.
Detailed Research Findings:
While specific studies detailing the use of this compound are not abundant in publicly accessible literature, the synthetic strategies for preparing long-chain fatty acids from alkyl halides are well-established. For instance, the synthesis of various polyunsaturated fatty acids relies on the coupling of smaller, functionalized fragments, where a bromo-functionalized long-chain alkadiene would be a key intermediate. The preservation of the cis-double bond geometry during these transformations is a critical aspect, often achieved through the use of specific catalysts and reaction conditions that avoid isomerization.
Precursor for the Elaboration of Advanced Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. The properties of MOFs are highly dependent on the structure and functionality of these organic linkers. Long-chain, flexible linkers can impart unique properties to MOFs, such as increased pore sizes and dynamic framework behavior.
This compound can be envisioned as a precursor to such a bifunctional linker. The terminal bromine can be converted to a coordinating group, such as a carboxylate or a nitrogen-containing heterocycle, while the diene functionality can be retained for post-synthetic modification or to influence the framework's topology.
Hypothetical Linker Synthesis and MOF Application:
| Step | Description | Potential Impact on MOF Properties |
| 1. Functionalization | Conversion of the terminal bromide to a dicarboxylic acid via a coupling reaction followed by oxidation of the double bonds. | Creates a long, flexible linker with multiple coordination sites. |
| 2. MOF Synthesis | Reaction of the functionalized linker with a suitable metal salt under solvothermal conditions. | Could lead to the formation of MOFs with large, flexible pores. |
| 3. Post-Synthetic Modification | The unreacted double bonds within the linker could be used for further chemical reactions after the MOF is formed. | Allows for the introduction of new functionalities within the MOF pores. |
The use of such long-chain linkers is a developing area in MOF chemistry, with the potential to create materials with novel applications in gas storage, separation, and catalysis.
Utilization in the Preparation of Semiochemicals and Pheromone Analogs
Semiochemicals are signaling chemicals used by organisms to communicate. Pheromones are a class of semiochemicals used for intraspecies communication, particularly for mating. Many insect pheromones are long-chain unsaturated hydrocarbons, alcohols, aldehydes, or acetates. The C18 diene backbone of this compound makes it a highly relevant precursor for the synthesis of various lepidopteran pheromones.
In many moth species, the biosynthesis of sex pheromones involves the modification of fatty acids. These pathways often include desaturation and chain-shortening or elongation steps. The synthesis of pheromones in the laboratory can mimic these biological pathways, and this compound can serve as a synthetic equivalent of a biosynthetic intermediate. The terminal bromide allows for the introduction of the characteristic functional groups (alcohol, aldehyde, acetate) found in many pheromones.
The synthesis of insect pheromones requires high stereochemical control to ensure the correct geometry of the double bonds, which is crucial for biological activity. This compound, with its defined cis,cis-diene system, is a valuable starting material for such syntheses.
Examples of Synthetic Targets from this compound:
| Target Pheromone Type | Key Synthetic Step |
| (Z,Z)-6,9-Alkadien-1-ols | Direct displacement of bromide with a protected hydroxyl group, followed by deprotection. |
| (Z,Z)-6,9-Alkadienals | Oxidation of the corresponding alcohol. |
| (Z,Z)-6,9-Alkadienyl Acetates | Acetylation of the corresponding alcohol. |
Cross-coupling reactions, such as Suzuki or Stille coupling, can also be employed to further elaborate the carbon chain or introduce additional unsaturation, leading to a wider range of pheromone analogs for structure-activity relationship studies and for the development of more effective pest management strategies.
Integration into Chemical Libraries for Screening and Discovery
Chemical libraries are collections of diverse molecules used in high-throughput screening to identify new drug leads and other bioactive compounds. The synthesis of such libraries often relies on combinatorial chemistry, where a common scaffold is modified with a variety of building blocks.
This compound can serve as a lipid-like scaffold for the generation of chemical libraries. The terminal bromide is a versatile functional group for diversification. It can readily participate in nucleophilic substitution reactions with a wide range of amines, alcohols, thiols, and other nucleophiles.
Library Synthesis Strategy:
A common approach involves reacting this compound with a diverse set of amines to generate a library of long-chain unsaturated amino lipids. These lipid-like molecules, often referred to as lipidoids, have shown promise as non-viral vectors for gene delivery.
Table of Potential Reactants for Library Diversification:
| Reactant Class | Resulting Functional Group | Potential Application of Library |
| Primary and Secondary Amines | Tertiary Amines | Gene delivery, antimicrobial agents |
| Alcohols/Phenols | Ethers | Surfactants, formulation aids |
| Thiols | Thioethers | Antioxidants, enzyme inhibitors |
| Carboxylic Acids | Esters | Prodrugs, flavoring agents |
The diene functionality within the backbone of this compound offers a secondary point for diversification through reactions such as Diels-Alder cycloadditions or metathesis, further expanding the chemical space of the resulting library.
Advanced Analytical Techniques for Structural Characterization and Purity Assessment of 18 Bromo 6,9 Octadecadiene
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 18-Bromo-6,9-octadecadiene (B2837130), providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR spectra would yield critical data for confirming its identity.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. Key diagnostic signals would include multiplets in the olefinic region (δ 5.3-5.4 ppm) for the protons on the two double bonds (-CH=CH-). The methylene protons adjacent to the bromine atom (-CH₂Br) would likely appear as a triplet around δ 3.4 ppm. The allylic protons (=CH-CH₂-) would be expected in the δ 2.0-2.1 ppm region, while the bis-allylic protons (=CH-CH₂-CH=) would likely resonate around δ 2.8 ppm. The remaining aliphatic methylene protons would produce a complex series of signals in the upfield region (δ 1.2-1.4 ppm), and the terminal methyl group (-CH₃) would appear as a triplet around δ 0.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The olefinic carbons (-CH=CH-) would be expected to show signals in the δ 128-130 ppm range. The carbon atom attached to the bromine (-CH₂Br) would be significantly downfield, likely in the δ 33-34 ppm region. The various methylene carbons in the long aliphatic chain would produce a cluster of signals between δ 25-33 ppm.
A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.35 | m | 4H | -CH=CH- |
| ~3.40 | t | 2H | -CH₂Br |
| ~2.77 | t | 2H | =CH-CH₂-CH= |
| ~2.05 | q | 4H | =CH-CH₂- |
| ~1.2-1.4 | m | 18H | -(CH₂)₉- |
| ~0.88 | t | 3H | -CH₃ |
Mass Spectrometry (MS), including High-Resolution MS
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₈H₃₃Br), the expected monoisotopic mass is approximately 328.1766 g/mol . nih.gov HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum would offer further structural information, such as the loss of HBr or cleavage at the double bonds.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass information for identification.
This technique would be highly effective in determining the purity of a sample by revealing the presence of any contaminants. Furthermore, GC-MS can be used to separate and identify different geometric isomers (cis/trans) of the double bonds at the 6 and 9 positions, as well as any positional isomers of the double bonds or the bromine atom that may be present as impurities from the synthetic process.
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for the analysis of this compound, particularly for non-volatile impurities or for preparative-scale purification. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile and water, would be suitable for separating the target compound from more polar or less polar impurities. Detection could be achieved using a UV detector (if the compound has a chromophore, though unlikely for a simple diene) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Advanced Hyphenated Techniques for Comprehensive Analysis
For a truly comprehensive analysis, advanced hyphenated techniques that couple multiple analytical methods are employed. Techniques such as GC-MS/MS or LC-MS/MS would provide enhanced selectivity and sensitivity for the detection and quantification of this compound, especially in complex matrices. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be invaluable for the definitive assignment of all proton and carbon signals, providing unambiguous confirmation of the molecule's intricate structure.
The following table summarizes the key analytical techniques and their primary applications in the characterization of this compound.
| Technique | Primary Application | Information Obtained |
| ¹H NMR | Structural Elucidation | Proton environment, connectivity |
| ¹³C NMR | Structural Elucidation | Carbon skeleton |
| MS / HRMS | Molecular Weight and Formula Determination | Molecular mass, isotopic pattern, elemental composition |
| GC-MS | Purity and Isomer Analysis | Separation of volatile components, impurity profile, isomer identification |
| HPLC | Compound Profiling and Purification | Separation of non-volatile components, purity assessment |
| Hyphenated Techniques (e.g., MS/MS, 2D NMR) | Comprehensive Structural Confirmation | Detailed fragmentation, definitive signal assignment |
LC-MS and GCxGC-MS for Complex Mixture Characterization
The analysis of this compound, particularly when present in complex matrices such as synthetic reaction mixtures or biological extracts, benefits immensely from high-resolution separation techniques coupled with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing non-volatile or thermally labile compounds. For a molecule like this compound, reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice. This technique separates compounds based on their hydrophobicity. Coupling the LC system to a mass spectrometer allows for the determination of the molecular weight of the eluting compounds and provides structural information through fragmentation patterns. High-throughput LC-MS methods have been developed for the analysis of analogous long-chain fatty acids and their derivatives, demonstrating the platform's utility. chromatographyonline.com The use of hybrid surface technology in LC columns can mitigate the loss of sample due to metal interactions, ensuring better recovery and reproducibility. youtube.com
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers unparalleled separation power for volatile and semi-volatile compounds and is exceptionally well-suited for resolving constituents in highly complex mixtures. labrulez.comresearchgate.net In contrast to conventional one-dimensional GC, where co-elution of isomers or matrix components can complicate analysis, GCxGC utilizes two columns with different stationary phases to dramatically increase peak capacity and resolution. azom.comazom.com This is particularly advantageous for separating the various geometric isomers of this compound from each other and from closely related synthetic byproducts. researchgate.net When coupled with a Time-of-Flight (TOF) mass spectrometer, GCxGC-TOFMS provides high-quality mass spectra for resolved peaks, aiding in confident identification. researchgate.net
Below is a table summarizing typical parameters for these analytical techniques as applied to long-chain unsaturated hydrocarbons.
| Parameter | LC-MS | GCxGC-MS |
| Separation Principle | Reversed-Phase Chromatography (Hydrophobicity) | Orthogonal Separation (e.g., Volatility x Polarity) |
| Primary Column | C18 (e.g., 150 mm x 2.1 mm, 1.8 µm) | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm) |
| Secondary Column | N/A | Mid-polar (e.g., DB-17ms, 1.5 m x 0.1 mm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Ionization Source | Electrospray Ionization (ESI) or APCI | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Time-of-Flight (TOF) |
| Primary Application | Purity assessment of non-volatile samples | Detailed characterization of complex volatile/semi-volatile mixtures, isomer separation |
Stereochemical Assignment through Chiral Chromatography and Spectroscopic Methods
The presence of double bonds at the 6th and 9th positions means this compound can exist as four different geometric isomers (diastereomers): (6Z, 9Z), (6E, 9Z), (6Z, 9E), and (6E, 9E). The precise stereochemistry is critical as it dictates the molecule's three-dimensional shape and, consequently, its physical and biological properties.
Chiral Chromatography is a variant of column chromatography used to separate stereoisomers. wikipedia.org While the term often refers to the separation of enantiomers, chiral stationary phases (CSPs) can also effectively separate diastereomers, such as the geometric isomers of this compound. High-performance liquid chromatography (HPLC) or gas chromatography (GC) columns containing a chiral stationary phase, such as those based on cyclodextrins or polysaccharides (e.g., cellulose or amylose derivatives), can achieve separation based on differential interactions between the isomers and the CSP. wikipedia.orgaocs.orgntu.edu.sg The separation of aliphatic hydrocarbon enantiomers, which lack functional groups for easy derivatization, has been successfully demonstrated on cyclodextrin-based GC columns. nih.gov
Spectroscopic Methods , primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive assignment of double bond geometry. rsc.org
¹H NMR Spectroscopy : The configuration of a double bond (E or Z) can be determined by examining the coupling constant (³J) between the vinylic protons. For cis (Z) protons, the coupling constant is typically in the range of 6-12 Hz, while for trans (E) protons, a larger coupling constant of 12-18 Hz is observed. The chemical shifts of the protons attached to the sp² carbons also provide structural clues.
¹³C NMR Spectroscopy : The chemical shifts of the allylic carbon atoms (those adjacent to the double bond) are also diagnostic. In Z-isomers, steric compression causes the allylic carbons to be shielded and resonate at a higher field (lower ppm value) compared to the corresponding carbons in the E-isomer. This "gamma-gauche" effect is a reliable indicator of stereochemistry.
The unambiguous assignment of all stereocenters often requires a combination of these techniques—chromatographic separation of the isomers followed by individual spectroscopic analysis.
The following table outlines the primary methods used for stereochemical determination.
| Technique | Principle | Application to this compound |
| Chiral GC/HPLC | Differential interaction with a Chiral Stationary Phase (CSP) to separate stereoisomers. wikipedia.org | Separation of the four geometric isomers (diastereomers): (6Z,9Z), (6E,9Z), (6Z,9E), (6E,9E). |
| ¹H NMR Spectroscopy | Measurement of proton-proton coupling constants (³J) across the double bond. rsc.org | Differentiates E (³J ≈ 12-18 Hz) and Z (³J ≈ 6-12 Hz) configurations at the C6=C7 and C9=C10 positions. |
| ¹³C NMR Spectroscopy | Analysis of the chemical shifts of allylic carbons, which are shielded in Z isomers (gamma-gauche effect). | Provides confirmatory evidence for E/Z assignment by comparing the chemical shifts of C5, C8, and C11 in each isomer. |
| Infrared (IR) Spectroscopy | C-H out-of-plane bending vibrations differ for cis and trans isomers. | Can distinguish between cis (~675-730 cm⁻¹) and trans (~960-975 cm⁻¹) disubstituted alkenes, though overlap can occur. spectroscopyonline.com |
Computational Chemical Studies on the Structure and Reactivity of 18 Bromo 6,9 Octadecadiene
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure, energy, and properties. These methods are crucial for understanding the intrinsic stability and reactivity of 18-Bromo-6,9-octadecadiene (B2837130).
Density Functional Theory (DFT) in Conformation and Reactivity Studies
Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density. For a flexible molecule like this compound, DFT is instrumental in identifying its most stable three-dimensional shapes, or conformations. By systematically rotating the dihedral angles along the 18-carbon backbone and calculating the corresponding energy, a potential energy surface can be mapped. This analysis reveals the lowest-energy (most stable) conformers, which are critical for predicting the molecule's bulk properties and how it interacts with other molecules.
DFT calculations also illuminate the reactivity of this compound by detailing its electronic properties. Key parameters derived from DFT include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate regions susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between them is a measure of the molecule's chemical reactivity.
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative) and electron-poor (positive) regions. For this compound, the ESP map would show high electron density at the double bonds and an electronegative region around the bromine atom, indicating likely sites for chemical reactions.
Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the polarity of bonds like the C-Br bond.
Table 1: Illustrative DFT-Calculated Properties for Reactive Sites of this compound
| Property | C-Br Bond Region | C=C Double Bonds | Aliphatic Chain |
| Relative Energy (kcal/mol) | - | - | - |
| HOMO-LUMO Gap (eV) | 5.2 | 5.2 | 5.2 |
| Mulliken Charge on C-18 | +0.15 | - | - |
| Mulliken Charge on Br | -0.22 | - | - |
| ESP Minimum (a.u.) | -0.04 (near Br) | -0.03 (on π-cloud) | +0.01 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the type of information obtainable from DFT calculations.
Computational Prediction of Reaction Pathways and Transition States
Beyond static properties, computational chemistry can model the entire course of a chemical reaction. By mapping the potential energy surface that connects reactants to products, researchers can identify the most likely reaction mechanisms. This involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the kinetic barrier to the reaction.
For this compound, several reaction pathways could be investigated:
Nucleophilic Substitution: The reaction at the C-Br bond, where a nucleophile replaces the bromine atom.
Elimination Reaction: The removal of HBr to form a new double bond (a terminal alkyne or a conjugated diene system).
Addition to Double Bonds: The reaction of an electrophile with the electron-rich C=C bonds.
DFT calculations can determine the activation energy (the energy difference between the reactant and the transition state) for each proposed pathway. The path with the lowest activation energy is predicted to be the most favorable under kinetic control.
Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound
| Reaction Type | Reagents | Solvent | Calculated Activation Energy (kcal/mol) |
| SN2 Substitution at C-18 | OH⁻ | Water | 24.5 |
| E2 Elimination | OH⁻ | Ethanol | 21.8 |
| Electrophilic Addition to C=C | HBr | Acetic Acid | 15.3 |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemistry focuses on the electronic structure of static molecules, Molecular Dynamics (MD) simulations model the movement of atoms over time. This approach provides a dynamic picture of the molecule, revealing its flexibility and how it explores different shapes or conformations in various environments.
Flexibility Analysis of Long-Chain Alkenyl Bromides
Due to its long 18-carbon chain, this compound is highly flexible. MD simulations can characterize this flexibility by tracking the positions of all atoms over nanoseconds or longer. Analysis of the resulting trajectory can reveal:
Dihedral Angle Distributions: The simulation shows which rotational angles around the C-C single bonds are most probable, identifying preferences for gauche or anti conformations.
End-to-End Distance: This metric measures the distance between the first and last carbon atoms in the chain over time, indicating whether the molecule tends to adopt a compact, folded shape or a more linear, extended one.
Solvent Effects on Molecular Conformation
The surrounding environment, particularly the solvent, can profoundly influence a molecule's shape. MD simulations are exceptionally well-suited to studying these effects by including solvent molecules explicitly in the simulation box. For this compound, simulations in different solvents would likely show:
In a non-polar solvent (e.g., hexane): The long hydrocarbon chain would interact favorably with the solvent, likely promoting more extended conformations to maximize these interactions.
In a polar solvent (e.g., water): The hydrophobic hydrocarbon chain would avoid contact with water, potentially leading to more compact, collapsed, or micelle-like conformations where the polar C-Br headgroup is exposed to the solvent.
These simulations provide insight into how the molecule will behave in different chemical environments, which is crucial for predicting its solubility, transport properties, and reactivity.
Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Studies
Cheminformatics applies computational and informational techniques to solve chemical problems, often by analyzing large datasets of chemical information. One of its primary applications is in developing Structure-Activity Relationship (SAR) models. An SAR study aims to correlate the structural features of a molecule with its biological activity or a specific chemical property.
For this compound, an SAR study would typically be part of a broader investigation into a series of similar long-chain bromoalkenes. The process involves:
Data Collection: Assembling a dataset of molecules with known activities (e.g., insecticidal potency, anti-fungal properties).
Descriptor Calculation: For each molecule, a set of numerical "descriptors" is calculated. These can include simple properties like molecular weight and logP (a measure of hydrophobicity), as well as more complex topological or quantum-chemical descriptors.
Model Building: Statistical or machine learning methods are used to build a mathematical model that links the descriptors to the observed activity. This model constitutes the Quantitative Structure-Activity Relationship (QSAR).
A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more effective molecules. For example, a model might reveal that increasing chain length while maintaining the positions of the double bonds enhances a particular biological activity.
Table 3: Illustrative Data for a Hypothetical SAR Study on Bromoalkenes
| Compound ID | Structure | Molecular Weight | logP | Predicted Activity Score |
| 1 | This compound | 329.4 | 8.7 | 0.75 |
| 2 | 16-Bromo-6,9-hexadecadiene | 301.3 | 7.8 | 0.68 |
| 3 | 18-Bromo-9-octadecene | 331.4 | 8.8 | 0.55 |
| 4 | 12-Bromo-dodecene | 247.2 | 6.2 | 0.41 |
Note: This table contains hypothetical data for illustrative purposes. The "Predicted Activity Score" is a notional value derived from a hypothetical QSAR model.
Future Research Directions and Innovations in Bromo Diene Chemistry
Development of Asymmetric Synthetic Routes to Specific Stereoisomers
The biological and material properties of organic molecules are often dictated by their stereochemistry. For a molecule with multiple double bonds like 18-bromo-6,9-octadecadiene (B2837130), the geometric configuration (E/Z) of the diene system is critical. The development of asymmetric synthetic routes to access specific stereoisomers of this and related compounds is a key area for future research.
Current methods for diene synthesis often result in mixtures of stereoisomers, requiring challenging separation processes. Future research will likely focus on the application of chiral catalysts to control the stereochemical outcome of the reactions used to synthesize these molecules. This could involve the use of transition-metal catalysts with chiral ligands in cross-coupling reactions or the development of novel stereoselective olefination methods. nih.gov The ability to selectively synthesize a specific stereoisomer of this compound would open up new avenues for its application in areas where precise three-dimensional structure is paramount, such as in the synthesis of bioactive molecules and the construction of ordered polymeric materials.
Exploration of Novel Catalytic Systems for C-X Bond Functionalization and Diene Transformations
The carbon-bromine (C-Br) bond and the diene moiety in this compound are both reactive sites that can be targeted for further chemical transformations. A significant area of future research will be the exploration of novel catalytic systems to selectively functionalize these positions.
Transition-metal catalysis, particularly with palladium, has been instrumental in C-X bond functionalization and diene transformations. acs.org Future work will likely involve the development of more active and selective catalysts for these reactions. This could include the design of new ligands that can fine-tune the reactivity of the metal center, as well as the exploration of catalysts based on more abundant and less toxic metals.
Furthermore, the emergence of photoredox catalysis offers a powerful tool for the mild and efficient functionalization of organic molecules. nih.gov The application of photoredox catalysis to the C-Br bond activation and diene transformations of this compound could enable new types of reactions that are not possible with traditional thermal methods. This could lead to the development of novel synthetic routes to complex molecules and materials derived from this bromo-diene.
| Catalytic System | Potential Application for this compound | Key Advantages |
|---|---|---|
| Palladium-based Catalysts | Cross-coupling reactions at the C-Br bond (e.g., Suzuki, Heck, Sonogashira) | High efficiency and functional group tolerance |
| Nickel-based Catalysts | Reductive coupling and C-Br bond functionalization | Lower cost compared to palladium |
| Copper-based Catalysts | Coupling reactions and C-Br bond amination/etherification | Readily available and versatile |
| Photoredox Catalysis | Radical-based functionalization of the C-Br bond and diene system | Mild reaction conditions and unique reactivity |
Design of this compound Analogs with Tunable Reactivity
The chemical and physical properties of this compound can be systematically modified through the design and synthesis of structural analogs. This represents a promising avenue for creating new molecules with tailored reactivity and functionality for specific applications.
Future research in this area will likely involve the synthesis of analogs with variations in several key structural features:
Chain Length: Modifying the length of the alkyl chain could be used to fine-tune the hydrophobic-hydrophilic balance of the molecule, which is important for applications in surfactants and self-assembling materials.
Position of the Diene: Shifting the position of the 6,9-diene system along the carbon chain would alter the molecule's geometry and reactivity, potentially leading to new reaction pathways.
Substitution on the Diene: Introducing substituents on the diene moiety could be used to electronically tune its reactivity in cycloaddition reactions and other transformations.
Nature of the Halogen: Replacing the bromine atom with other halogens (e.g., chlorine, iodine) would modulate the reactivity of the C-X bond, allowing for a wider range of functionalization reactions.
By systematically exploring these structural modifications, it will be possible to create a library of this compound analogs with a wide range of properties, expanding their potential applications in materials science and organic synthesis.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. In the context of bromo-diene chemistry, these computational tools can be employed to accelerate the discovery and optimization of new reactions and synthetic routes.
Future research will likely focus on the use of AI and ML for:
Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations involving this compound. This can help chemists to prioritize experiments and avoid unproductive reaction pathways.
Designing Novel Synthetic Routes: AI algorithms can be used to design new synthetic routes to this compound and its analogs that are more efficient and sustainable than existing methods.
Discovering New Catalysts: Machine learning can be used to identify promising new catalyst structures for the functionalization of bromo-dienes, accelerating the development of novel catalytic systems.
The integration of AI and ML into the research workflow will enable a more data-driven approach to chemical synthesis, leading to the faster development of new molecules and materials based on the this compound scaffold.
Sustainable and Biocatalytic Approaches to Long-Chain Bromoalkenes and Dienes
The development of sustainable and environmentally friendly synthetic methods is a major goal of modern chemistry. Future research in bromo-diene chemistry will increasingly focus on the development of "green" approaches to the synthesis of long-chain bromoalkenes and dienes like this compound.
This will involve several key strategies:
Use of Renewable Feedstocks: Exploring the use of renewable resources, such as fatty acids from plant oils, as starting materials for the synthesis of these molecules.
Development of Biocatalytic Methods: Utilizing enzymes as catalysts for the synthesis and functionalization of long-chain bromoalkenes and dienes. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes.
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste generation. researchgate.net
By embracing these principles of green chemistry, future research will pave the way for the sustainable production of this compound and related compounds, ensuring their continued utility in a world that is increasingly focused on environmental responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
